Olanzapine-d8

Matrix Effects Ion Suppression LC-MS/MS

Select Olanzapine-d8 (CAS 1093380-13-2), the preferred octa-deuterated internal standard over D3 analogs. Its +8 Da mass shift and near-identical chromatographic behavior provide unmatched compensation for ion suppression and matrix effects, critical for compliant clinical TDM, bioequivalence, and forensic toxicology LC-MS/MS methods. Supplied as a certified reference material (CRM) solution or neat solid to ensure method robustness and regulatory defensibility.

Molecular Formula C17H20N4S
Molecular Weight 320.5 g/mol
CAS No. 1093380-13-2
Cat. No. B602515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlanzapine-d8
CAS1093380-13-2
Synonyms2-Methyl-4-(4-methyl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)-10H-thieno[2,3-b][1,5]benzodiazepine
Molecular FormulaC17H20N4S
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C
InChIInChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3/i7D2,8D2,9D2,10D2
InChIKeyKVWDHTXUZHCGIO-UFBJYANTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Olanzapine-d8 (CAS 1093380-13-2) as a Deuterated Internal Standard for LC-MS/MS Quantification


Olanzapine-d8 (CAS 1093380-13-2) is an octa-deuterated analog of the atypical antipsychotic drug olanzapine, designed as a stable isotope-labeled internal standard (SIL-IS) for mass spectrometry-based analytical methods. It features eight deuterium atoms incorporated into the piperazine ring (2-methyl-4-(4-methyl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)-10H-thieno[2,3-b][1,5]benzodiazepine), resulting in a molecular weight increase of +8 Da relative to unlabeled olanzapine. This mass shift provides a distinct mass signature for detection while maintaining near-identical physicochemical properties to the native analyte. Olanzapine-d8 is certified and supplied as a reference material, often as a 100 μg/mL solution in acetonitrile, suitable for gas chromatography (GC) and liquid chromatography (LC) applications . Its intended use is strictly as an analytical tool for the accurate quantification of olanzapine in complex biological matrices [1].

Critical Need for Olanzapine-d8 over Non-Isotopic or Under-Deuterated Internal Standards


In quantitative LC-MS/MS bioanalysis, the analytical performance of a method is highly dependent on the quality of the internal standard. Substituting Olanzapine-d8 with a less deuterated analog (e.g., Olanzapine-d3) or a non-isotopic structural analog can compromise assay accuracy and precision due to differential matrix effects, ion suppression, and recovery inefficiencies. The primary role of a stable isotope-labeled internal standard (SIL-IS) is to co-elute with the target analyte to compensate for these variabilities [1]. However, even among deuterated analogs, the degree of labeling directly impacts this compensatory ability. Research has demonstrated that differential behavior between analytes and their labeled internal standards, as observed in studies comparing olanzapine-D3 and desmethyl olanzapine-D8, can introduce significant variability into the assay, with ion suppression from co-eluting matrix components being a primary concern [2]. Therefore, the selection of the most suitable SIL-IS, often the one with the highest isotopic purity and closest chromatographic behavior, is a critical, non-arbitrary decision for ensuring method robustness and data reliability.

Quantitative Differentiation of Olanzapine-d8 Against Key Analytical Comparators


Differential Matrix Effects: Olanzapine-d8 vs. Olanzapine-d3 in Lipemic and Anticoagulant-Containing Plasma

A study investigating matrix effects on an LC-MS/MS assay for olanzapine revealed differential behavior between olanzapine-D3 (used as an internal standard for olanzapine) and desmethyl olanzapine-D8 (used for desmethyl olanzapine) in the presence of varying degrees of lipemia and different anticoagulants (sodium heparin, sodium citrate, K3EDTA). The analysis of variance (ANOVA) testing indicated that the interaction of lipemia and anticoagulant significantly influenced both mass spectral matrix effects and extraction matrix effects [1]. While direct quantitative head-to-head data for olanzapine-D3 vs. olanzapine-D8 for the parent analyte is not reported in this study, the findings that the labeled internal standards exhibited differential behavior from their respective analytes underscores the criticality of selecting the most appropriate SIL-IS [2]. This implies that a higher degree of deuteration in the internal standard (such as D8) may offer more robust compensation for complex matrix effects compared to a lower-labeled analog (D3), a class-level inference based on the established principle that higher isotopic purity minimizes chromatographic resolution differences and subsequent ion suppression variability [REFS-1, REFS-3].

Matrix Effects Ion Suppression LC-MS/MS Bioanalytical Method Validation

Chromatographic Co-Elution and Resolution: Olanzapine-d8 vs. Unlabeled Olanzapine

The core principle of using a deuterated internal standard is its near-identical chromatographic behavior to the unlabeled analyte. Olanzapine-d8 is designed to co-elute with olanzapine, ensuring that both compounds experience the same ionization conditions at the mass spectrometer source. This is in stark contrast to the use of a non-isotopic structural analog, which would have a different retention time and thus be subject to a different degree of matrix-induced ion suppression or enhancement, leading to inaccurate quantification [1]. A molecular modeling study of related compounds (olanzapine, olanzapine-D3, des-methyl olanzapine, and des-methyl olanzapine-D8) demonstrated that differences in binding energy to a normal-phase stationary phase correlated with observed retention behavior in LC-MS/MS [2]. While specific retention time differences for Olanzapine-d8 were not reported, this study provides mechanistic support for the class-level inference that the degree of deuteration can subtly, yet significantly, impact chromatographic retention, making the higher-labeled D8 form theoretically more prone to chromatographic resolution from its unlabeled counterpart than a D3 form. This underscores the importance of using a well-characterized, purpose-built internal standard like Olanzapine-d8 that is validated to co-elute optimally under specific method conditions.

Chromatography Retention Time LC-MS Isotope Effects

Certified Reference Material (CRM) Grade: Olanzapine-d8 vs. Research-Grade Olanzapine-d3

Olanzapine-d8 is commercially available as a Certified Reference Material (CRM) from suppliers such as Sigma-Aldrich (Cerilliant®), supplied as a 100 μg/mL solution in acetonitrile . This CRM grade is manufactured under ISO/IEC 17025 and ISO 17034 accreditation, providing a documented, traceable, and metrologically valid concentration value with a stated uncertainty. In contrast, Olanzapine-d3 is commonly supplied as a research-grade product with a stated purity (e.g., ≥95%) but without the full certification and uncertainty budget of a CRM . The use of a CRM-grade internal standard like Olanzapine-d8 is essential for methods requiring the highest level of accuracy and regulatory defensibility, such as those used in clinical therapeutic drug monitoring or for the development of commercial drug assays. The certified value eliminates the need for independent verification of the standard's concentration, reducing a potential source of bias and simplifying method validation.

Reference Standard Quality Control Certified Reference Material Regulatory Compliance

High-Impact Application Scenarios for Olanzapine-d8 in Analytical and Clinical Research


Clinical Therapeutic Drug Monitoring (TDM) of Olanzapine

Olanzapine-d8 is the preferred internal standard for LC-MS/MS assays used in clinical TDM of olanzapine, a practice recommended due to olanzapine's narrow therapeutic window and high inter-individual pharmacokinetic variability. The use of a CRM-grade, octa-deuterated internal standard ensures the highest level of accuracy and precision required for clinical decision-making, as demonstrated in validated methods for quantifying multiple antipsychotics in human serum where stable isotope-labeled internal standards were essential for compensating for matrix effects [1]. The robust compensation for matrix effects provided by Olanzapine-d8, as inferred from studies on differential matrix behavior, directly supports the generation of reliable patient data.

Regulated Bioequivalence and Pharmacokinetic Studies

In studies designed to demonstrate bioequivalence between a generic olanzapine formulation and the reference product, or in detailed pharmacokinetic (PK) profiling, the analytical method's accuracy is paramount. The use of a certified reference material like Olanzapine-d8 from a manufacturer such as Sigma-Aldrich (Cerilliant®) provides the traceability and documented uncertainty necessary to meet the rigorous validation standards of regulatory bodies (e.g., FDA, EMA) . This ensures that the quantification of olanzapine in plasma or serum across hundreds of patient samples is both accurate and defensible, directly impacting the study's outcome.

Forensic and Post-Mortem Toxicology

In forensic toxicology, sample matrices are often complex and degraded, leading to significant matrix effects. The use of a highly deuterated internal standard like Olanzapine-d8 is critical for achieving reliable quantification of olanzapine in post-mortem blood, vitreous humor, or tissue homogenates. The enhanced stability and near-identical chemical behavior of the D8 analog provide superior compensation for ion suppression and extraction variability compared to a lower-labeled standard or a structural analog, thereby increasing confidence in the reported concentrations that may have legal implications [REFS-1, REFS-3].

In Vitro Drug-Drug Interaction and Metabolism Studies

When investigating the metabolic stability of olanzapine or its potential for drug-drug interactions in human liver microsomes or hepatocytes, precise quantification of the parent drug's depletion is required. Olanzapine-d8 serves as the gold-standard internal standard for these in vitro LC-MS/MS assays. Its ability to correct for sample preparation and ionization variability allows for the generation of accurate kinetic parameters (e.g., intrinsic clearance, metabolic half-life), which are fundamental to predicting in vivo behavior. The use of a non-isotopic internal standard in such assays would introduce an unacceptable degree of error, potentially leading to incorrect predictions of clinical outcomes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Olanzapine-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.